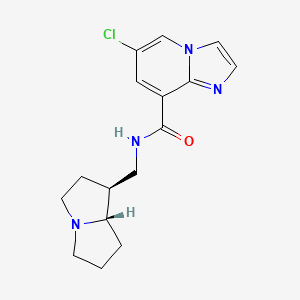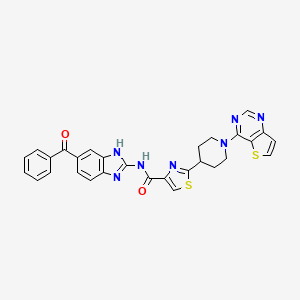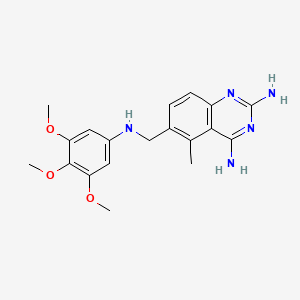
Trimétrexate
Vue d'ensemble
Description
Le trimétrexate est un dérivé synthétique de la quinazoline qui fonctionne comme un antagoniste du folate. Il est principalement utilisé dans le traitement de la pneumonie à Pneumocystis carinii modérée à sévère chez les patients immunodéprimés, y compris ceux atteints du syndrome d'immunodéficience acquise. Le this compound est également en cours d'investigation pour son efficacité en tant qu'agent antinéoplasique et en tant qu'agent antiparasitaire .
Mécanisme D'action
Target of Action
Trimetrexate primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA and RNA .
Mode of Action
Trimetrexate acts as a competitive inhibitor of DHFR . It binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, an essential coenzyme in the synthesis of nucleotides .
Biochemical Pathways
By inhibiting DHFR, trimetrexate disrupts the folic acid pathway , leading to a reduction in the production of DNA and RNA precursors . This interference with thymidylate biosynthesis indirectly inhibits purine biosynthesis , affecting DNA and RNA synthesis and leading to cell death .
Pharmacokinetics
Trimetrexate exhibits biphasic or triphasic patterns of clearance . It is primarily eliminated by biotransformation , with less than 5% of the drug excreted renally in an unchanged form . Both active and inactive metabolites have been found . The elimination half-life of trimetrexate is about 11.4 hours , and it is usually administered intravenously . Plasma protein binding is reported to be > 95% .
Result of Action
The inhibition of DHFR by trimetrexate leads to a decrease in the level of tetrahydrofolate in the cell, disrupting thymidylate biosynthesis . This results in the inhibition of DNA and RNA synthesis, leading to cell death .
Action Environment
Trimetrexate is a lipophilic compound and can passively diffuse across cell membranes . There is evidence that cellular distribution and concentration involve more complex mechanisms, and that retention of trimetrexate is coupled to energy metabolism . This suggests that the cellular environment and energy status can influence the action, efficacy, and stability of trimetrexate .
Applications De Recherche Scientifique
Trimetrexate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of folate antagonists and their interactions with dihydrofolate reductase.
Biology: Trimetrexate is used to study the mechanisms of folate metabolism and its role in cellular reproduction.
Medicine: The compound is used in clinical trials for the treatment of various cancers, including colon cancer and leiomyosarcoma. .
Industry: Trimetrexate is used in the pharmaceutical industry for the development of new antifolate drugs.
Analyse Biochimique
Biochemical Properties
Trimetrexate is a synthetic inhibitor of the enzyme dihydrofolate reductase (DHFR) . It interferes with the reduction of folic acid during DNA synthesis and cellular reproduction, which leads to the interference with tissue cell reproduction .
Cellular Effects
Trimetrexate has a significant impact on various types of cells and cellular processes. It interferes with tissue cell reproduction by inhibiting the reduction of folic acid . This interference affects the production of DNA and RNA precursors, leading to cell death .
Molecular Mechanism
Trimetrexate exerts its effects at the molecular level through the inhibition of the enzyme dihydrofolate reductase (DHFR) . This inhibition results in the depletion of tetrahydrofolate, leading to interference with thymidylate biosynthesis . Additionally, there is a variable indirect inhibition of purine biosynthesis .
Temporal Effects in Laboratory Settings
The clearance of Trimetrexate has been reported to follow biphasic or triphasic patterns . Elimination is primarily by biotransformation with less than 5% of the drug excreted renally in an unchanged form . Both active and inactive metabolites have been found .
Dosage Effects in Animal Models
The LD 50 of intravenous Trimetrexate in mice is 62 mg/kg (186 mg/m2) . Myelosuppression is its dose-limiting toxic effect .
Metabolic Pathways
Trimetrexate’s major metabolic pathway is oxidative O-demethylation, followed by conjugation to either glucuronide or the sulfate .
Transport and Distribution
Trimetrexate is lipophilic and can passively diffuse across cell membranes . It does not require uptake by the folate carrier transport system, a major mechanism of cellular resistance both in vitro and in vivo .
Subcellular Localization
Trimetrexate, due to its lipophilic properties, can enter cells independently of the folate membrane transport system . This allows Trimetrexate to enter cells and exert its effects at the subcellular level .
Méthodes De Préparation
Le trimétrexate est synthétisé par une série de réactions chimiques à partir de la 3,4,5-triméthoxyanilineLes conditions de réaction impliquent généralement l'utilisation d'acides et de bases forts, ainsi que de températures élevées .
Analyse Des Réactions Chimiques
Le trimétrexate subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés de la quinazoline.
Réduction : Le composé peut être réduit pour former des dérivés de la dihydroquinazoline.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe aminométhyle. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines
Applications de la recherche scientifique
Le this compound a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des antagonistes du folate et de leurs interactions avec la dihydrofolate réductase.
Biologie : Le this compound est utilisé pour étudier les mécanismes du métabolisme du folate et son rôle dans la reproduction cellulaire.
Médecine : Le composé est utilisé dans les essais cliniques pour le traitement de divers cancers, notamment le cancer du côlon et le leiomyosarcome. .
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme dihydrofolate réductase. Cette enzyme est responsable de la réduction du dihydrofolate en tétrahydrofolate, une coenzyme nécessaire à la synthèse des nucléotides et à la réplication de l'ADN. En inhibant la dihydrofolate réductase, le this compound perturbe la synthèse de l'ADN et la reproduction cellulaire, conduisant à la mort des cellules qui se divisent rapidement .
Comparaison Avec Des Composés Similaires
Le trimétrexate est similaire à d'autres antagonistes du folate, tels que le méthotrexate, le triméthoprime et la pyriméthamine. Il diffère par son mécanisme de transport et sa rétention intracellulaire. Contrairement au méthotrexate, le this compound n'est pas polyglutamylé, ce qui lui permet de surmonter les mécanismes de résistance dans les cellules tumorales résistantes au méthotrexate déficientes en transport . Les composés similaires comprennent :
- Méthotrexate
- Triméthoprime
- Pyriméthamine
- Piritrexime
Propriétés
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYPYLRCIDNJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023714 | |
| Record name | Trimetrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trimetrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Tan colored solid; solubility in water: > 50 mg/ml /Trimetrexate D-glucuronate/, 3.09e-02 g/L, Water 1 - 2 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Acetate buffer < 1 (mg/mL), 0.1NHC1 1 - 5 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Methanol 12 - 15 (mg/mL), 95% Ethanol 1 - 5 (mg/mL), 10% Ethanol 1 - 3 (mg/mL), Dimethylacetamide 10 - 15 (mg/mL), Dimethylsulfoxide approimately 100 (mg/mL) | |
| Record name | Trimetrexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIMETREXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trimetrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | JB -11 | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/249008%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
In vitro studies have shown that trimetrexate is a competitive inhibitor of dihydrofolate reductase (DHFR) from bacterial, protozoan, and mammalian sources. DHFR catalyzes the reduction of intracellular dihydrofolate to the active coenzyme tetrahydrofolate. Inhibition of DHFR results in the depletion of this coenzyme, leading directly to interference with thymidylate biosynthesis, as well as inhibition of folate-dependent formyltransferases, and indirectly to inhibition of p.r.n. biosynthesis. The end result is disruption of DNA, RNA, and protein synthesis, with consequent cell death., Trimetrexate binds to dihydrofolate reductase and prevents the conversion of dihydrofolate to biologically active tetrahydrofolate. It inhibits nucleic acid synthesis as a result of antithymidylate and antipurine effects. | |
| Record name | Trimetrexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIMETREXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
52128-35-5, 72828-03-6 | |
| Record name | Trimetrexate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52128-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimetrexate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052128355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimetrexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trimetrexate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimetrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETREXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPN4ITI8T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETREXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trimetrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215-217 °C, 215 - 217 °C | |
| Record name | Trimetrexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimetrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B1681500.png)

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)

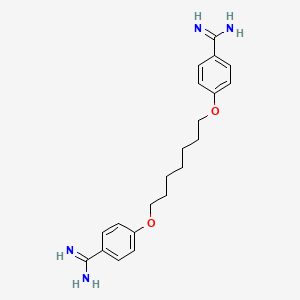
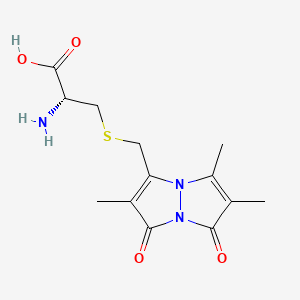


![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione;hydrochloride](/img/structure/B1681511.png)
![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride](/img/structure/B1681513.png)
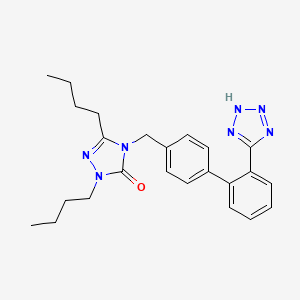
![3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1681515.png)
